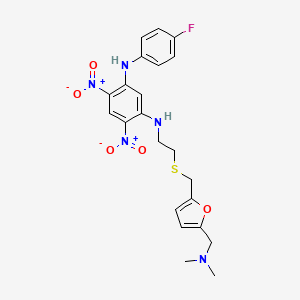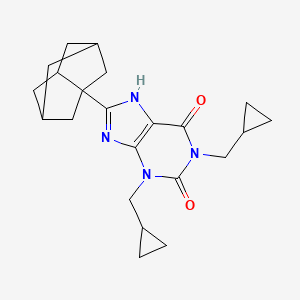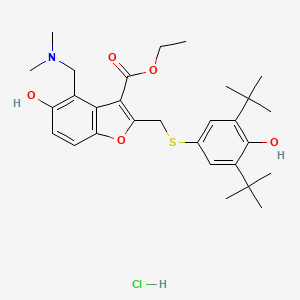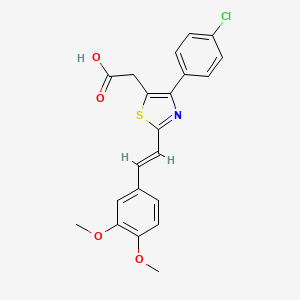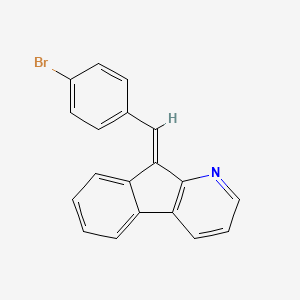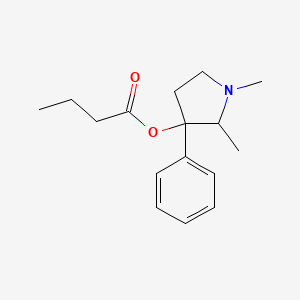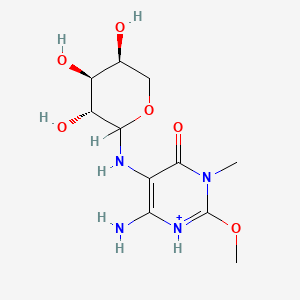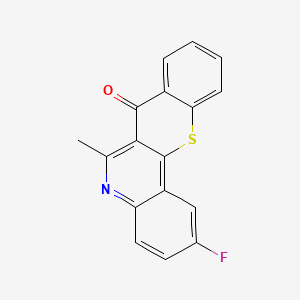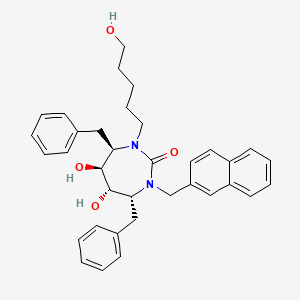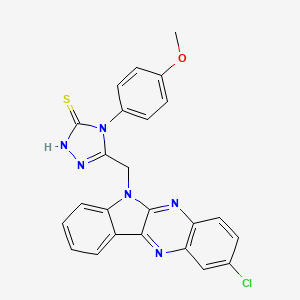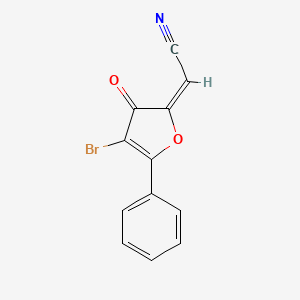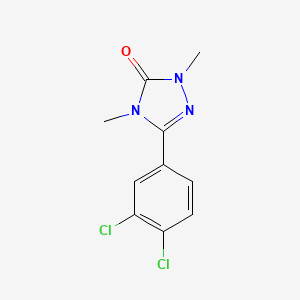
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl- is a chemical compound belonging to the triazole family. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazole ring substituted with dichlorophenyl and dimethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Use of triazole precursors: Reacting triazole precursors with dichlorophenyl and dimethyl substituents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the triazole ring or phenyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with new functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential pharmaceutical agent with therapeutic properties.
Industry: As a precursor for the synthesis of materials with specific properties.
作用机制
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3,5-Dimethyl-1,2,4-triazole: A derivative with dimethyl substituents.
3,4-Dichlorophenyl-1,2,4-triazole: A derivative with dichlorophenyl substituents.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3,4-dichlorophenyl)-2,4-dimethyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazole derivatives. This uniqueness can be leveraged for specific applications where these properties are advantageous.
属性
CAS 编号 |
117258-22-7 |
|---|---|
分子式 |
C10H9Cl2N3O |
分子量 |
258.10 g/mol |
IUPAC 名称 |
5-(3,4-dichlorophenyl)-2,4-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H9Cl2N3O/c1-14-9(13-15(2)10(14)16)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3 |
InChI 键 |
DDHKIJYSDNGYFV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN(C1=O)C)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


